1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 1-(1,1-dimethylethyl) ester, (2R)-
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Overview
Description
Boc-®-alpha-allyl-proline is a derivative of proline, an amino acid, where the proline is modified with an allyl group at the alpha position and protected with a tert-butyloxycarbonyl (Boc) group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The allylation can be performed using allyl bromide in the presence of a base like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of Boc-®-alpha-allyl-proline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Boc-®-alpha-allyl-proline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Halogens, nucleophiles.
Major Products
Oxidation: Epoxides, alcohols.
Reduction: Deprotected proline derivatives.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
Boc-®-alpha-allyl-proline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-®-alpha-allyl-proline involves its interaction with biological targets through its proline backbone and allyl group. The Boc group provides stability and protection during synthetic processes, while the allyl group can participate in various chemical reactions, facilitating the formation of desired products . The compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Boc-protected proline: Similar in structure but lacks the allyl group, making it less reactive in certain chemical reactions.
Fmoc-protected proline: Uses a different protecting group (fluorenylmethyloxycarbonyl) which is removed under different conditions, offering an alternative in peptide synthesis.
Allyl-proline: Lacks the Boc protection, making it more reactive but less stable during synthesis.
Uniqueness
Boc-®-alpha-allyl-proline is unique due to the combination of the Boc protecting group and the allyl group, providing both stability and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C13H20NO4- |
---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/p-1/t13-/m0/s1 |
InChI Key |
ZTMLHNDSVVOEEH-ZDUSSCGKSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC=C)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)[O-] |
Origin of Product |
United States |
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